Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)-
Overview
Description
Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a tert-butylamino carbonyl moiety
Preparation Methods
The synthesis of Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)- can be achieved through several methods. One common synthetic route involves the reaction of benzoic acid derivatives with tert-butylamine in the presence of condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . Another method involves the reaction of benzonitrile with di-tert-butyl dicarbonate, catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .
Chemical Reactions Analysis
Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)- can be compared with other similar compounds, such as:
N-(1-((tert-butylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide: This compound has a similar structure but includes a methoxyphenyl group, which may confer different chemical and biological properties.
N-(tert-butyl)-3-[(tert-butylamino)sulfonyl]benzamide:
The uniqueness of Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)- lies in its specific structure, which allows for distinct interactions with molecular targets and diverse applications in various fields.
Properties
IUPAC Name |
N-(tert-butylcarbamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)14-11(16)13-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTSGDPNLDJHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193007 | |
Record name | Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39970-08-6 | |
Record name | Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039970086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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